molecular formula C7H5D3O2 B1148346 3-Methoxy-d3-phenol CAS No. 104714-88-7

3-Methoxy-d3-phenol

Cat. No.: B1148346
CAS No.: 104714-88-7
M. Wt: 127.155
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-d3-phenol is a deuterated analog of 3-methoxyphenol, a versatile phenolic compound valued in advanced research and development. Deuterated compounds like this one, where hydrogen atoms are replaced with the stable isotope deuterium, are crucial tools in pharmaceutical and biochemical research. They are primarily used as internal standards in mass spectrometry and other analytical techniques, enabling the precise quantification and metabolic tracing of target molecules in complex biological systems . Furthermore, this compound serves as a critical building block in organic synthesis for the creation of more complex, labeled compounds. Phenolic compounds, in general, are a significant area of study in drug discovery due to their diverse biological activities. Research on related phenolic structures has shown potential in areas such as enzyme inhibition and the modulation of cellular pathways, highlighting the broader research value of this chemical class . As a deuterated reagent, this compound is therefore an essential material for researchers in medicinal chemistry and pharmacology, facilitating drug metabolism studies (DMPK) and the development of novel therapeutic agents.

Properties

CAS No.

104714-88-7

Molecular Formula

C7H5D3O2

Molecular Weight

127.155

Purity

95% min.

Synonyms

3-Methoxy-d3-phenol

Origin of Product

United States

Advanced Analytical Characterization Methodologies for Deuterated Phenols

Mass Spectrometry (MS) Techniques for Isotopic Purity and Localization

Mass spectrometry stands as a fundamental tool for analyzing isotopically labeled compounds, offering in-depth information regarding molecular weight and structure. For deuterated molecules such as 3-Methoxy-d3-phenol, MS techniques are crucial for confirming the number of incorporated deuterium (B1214612) atoms and ensuring the absence of isotopic scrambling.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective technique for analyzing deuterated compounds within complex mixtures. nih.gov This method is particularly valuable for quantifying metabolites and understanding metabolic pathways. In the case of this compound, a deuterated version of a metabolite of m-methoxyaniline, LC-MS/MS can differentiate it from its non-deuterated form and other related metabolites.

The methodology frequently employs a stable isotope dilution assay, where the deuterated compound acts as an internal standard for quantifying the unlabeled analyte. researchgate.net The distinct mass difference between the analyte and the standard facilitates precise and accurate measurements. For instance, in the analysis of urinary metabolites, a method was established for the concurrent determination of various aniline (B41778) and o-toluidine (B26562) metabolites, including 3-methoxyphenol (B1666288), utilizing their deuterated analogs as internal standards.

Key parameters in an LC-MS/MS method for this compound include the selection of precursor and product ions for multiple reaction monitoring (MRM). The precursor ion for 3-methoxyphenol is m/z 125.0597. nih.gov

Parameter3-MethoxyphenolThis compound
Precursor Ion (m/z) 125.06128.08
Product Ion (m/z) 93.1Varies based on fragmentation

This interactive table outlines a hypothetical Multiple Reaction Monitoring (MRM) transition for 3-methoxyphenol and its deuterated analog, based on typical fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing volatile and semi-volatile compounds like phenols. nih.gov To enhance volatility and thermal stability, derivatization, such as silylation with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often performed before analysis. nih.govnih.gov

In the analysis of this compound, GC-MS provides excellent chromatographic separation and mass spectrometric data to confirm isotopic enrichment. The mass spectrum of the derivatized this compound will display a molecular ion peak shifted by three mass units compared to the non-deuterated counterpart, confirming the incorporation of three deuterium atoms. The fragmentation pattern can also reveal the location of the deuterium atoms. For instance, if the deuterium atoms are on the methoxy (B1213986) group, fragments containing this group will show the mass shift. It is interesting to note that in GC analysis, deuterated compounds sometimes elute slightly earlier than their non-deuterated analogs due to weaker intermolecular interactions with the stationary phase. chromforum.org

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places, which allows for the unambiguous determination of a molecule's elemental composition. msu.edu For this compound (C₇H₅D₃O₂), HRMS can definitively confirm its elemental formula and distinguish it from other potential isobaric interferences. researchgate.netresearchgate.net This technique is a simpler alternative to traditional quantitative methods and is particularly useful in drug metabolite studies. nih.gov

The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound can be calculated and compared to the experimentally measured mass.

CompoundElemental FormulaTheoretical Exact Mass (m/z) [M+H]⁺
3-MethoxyphenolC₇H₉O₂⁺125.0603
This compoundC₇H₆D₃O₂⁺128.0791

This interactive table presents the calculated theoretical exact masses for the protonated forms of 3-methoxyphenol and its d3-analog.

This high level of mass accuracy is critical for confirming the compound's identity and assessing its isotopic purity with a high degree of confidence. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled method for determining the precise location of atoms within a molecule. For isotopically labeled compounds, NMR provides direct evidence of where the isotopic labels are situated.

Proton (¹H) NMR for Confirmation of Deuterium Incorporation

Proton (¹H) NMR spectroscopy analyzes the hydrogen atoms in a molecule. labinsights.nl When a hydrogen atom is replaced by deuterium, the corresponding signal in the ¹H NMR spectrum vanishes or its intensity is significantly reduced. magritek.com For this compound, the deuterium atoms are on the methoxy group.

A comparison of the ¹H NMR spectra of 3-methoxyphenol and this compound reveals a clear distinction. The spectrum of the non-deuterated compound shows a singlet for the three methoxy protons, typically around 3.8 ppm. researchgate.netresearchgate.net In the spectrum of this compound, this singlet is absent, confirming deuterium incorporation at the methoxy position. The signals for the aromatic protons remain unchanged. chemicalbook.com

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
3-Methoxyphenol~3.8Singlet3H-OCH₃
This compound--0H-OCD₃

This interactive table demonstrates the expected alteration in the ¹H NMR spectrum following the deuteration of the methoxy group.

Deuterium (²H) NMR for Direct Observation of Labeled Sites

While ¹H NMR offers indirect proof of deuteration through signal absence, Deuterium (²H) NMR spectroscopy enables the direct observation of deuterium nuclei. wikipedia.org The ²H NMR spectrum for this compound would display a signal at the chemical shift corresponding to the methoxy group, thereby confirming the location of the deuterium labels. researchgate.net

The chemical shift of the deuterium signal in the ²H NMR spectrum is expected to be very similar to that of the proton signal in the ¹H NMR spectrum for the same functional group. magritek.com This direct detection provides unequivocal proof of the labeling site. The presence of a single resonance in the ²H NMR spectrum would also indicate that no isotopic scrambling occurred during the compound's synthesis. chemrxiv.org

Carbon-13 (13C) NMR for Structural Integrity and Labeling Verification

The 13C NMR spectrum of the non-deuterated 3-methoxyphenol shows distinct signals for each of the seven carbon atoms due to the molecule's asymmetry. docbrown.info The carbon attached to the hydroxyl group (C1) and the carbon bearing the methoxy group (C3) are readily identified by their characteristic chemical shifts. docbrown.infochemicalbook.com The methoxy carbon itself appears as a sharp singlet.

For this compound, the most significant change in the 13C NMR spectrum is observed for the methoxy carbon signal. Due to coupling with the three deuterium atoms (spin I=1), the signal for the -OCD3 carbon appears as a multiplet, typically a septet, due to spin-spin coupling (2nI+1 rule, where n=3, I=1). ucla.edursc.org This multiplet provides direct evidence of successful deuteration at the methoxy position. The chemical shift of this carbon may also experience a slight upfield shift, known as an isotope shift. The signals for the aromatic carbons should remain largely unchanged, confirming that the deuteration was specific to the methoxy group and the structural integrity of the phenol (B47542) ring is maintained.

A comparison of the expected chemical shifts for the aromatic carbons in 3-methoxyphenol further confirms the structure. chemicalbook.comrsc.org

Table 1: Predicted 13C NMR Chemical Shifts for 3-Methoxyphenol

Carbon AtomChemical Shift (ppm)
C1 (C-OH)~157.2
C2~102.0 (example)
C3 (C-OCH3)~160.0 (example)
C4~130.0 (example)
C5~108.0 (example)
C6~106.0 (example)
-OCH3~55.8

Note: The exact chemical shifts for C2, C4, C5, and C6 can vary. This table provides approximate values based on known spectra of 3-methoxyphenol. chemicalbook.comrsc.orgrsc.org

Chromatographic Separation Techniques for Labeled Analytes and Precursors

Chromatographic methods are essential for separating the labeled analyte, this compound, from its non-deuterated precursor and other potential impurities, ensuring its purity for use as an internal standard. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive method ideal for the analysis of volatile compounds like phenols. nih.gov In this technique, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification. This compound and its non-deuterated analog will have very similar retention times due to their similar chemical properties. However, they are readily distinguished by their mass-to-charge (m/z) ratios. The molecular ion peak for this compound will be three mass units higher than that of 3-methoxyphenol (127.16 g/mol vs 124.14 g/mol ). eptes.comaxios-research.com This mass difference allows for precise quantification and purity assessment. The use of deuterated internal standards, such as deuterated cresols, is a common practice in GC-MS methods to ensure accuracy. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. mdpi.com For phenolic compounds, reverse-phase HPLC (RP-HPLC) is frequently used. mdpi.comsielc.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comsielc.com Similar to GC, this compound and 3-methoxyphenol will have very close retention times. Detection is often achieved using a UV detector, as phenols absorb UV light. science.gov For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS), which, like GC-MS, can differentiate the deuterated and non-deuterated compounds based on their mass. nih.gov

Table 2: Example Chromatographic Conditions for Phenol Analysis

ParameterGC-MSHPLC
Column Capillary GC Column (e.g., DB-5ms)Reverse-Phase C18
Mobile Phase N/A (Carrier Gas: Helium)Acetonitrile/Water with acid (e.g., formic or phosphoric acid) sielc.com
Detector Mass Spectrometer (MS)UV or Mass Spectrometer (MS)
Key Differentiator Mass-to-charge (m/z) ratioRetention Time & Mass-to-charge (m/z) ratio (with MS detector)

Note: These are general conditions and would be optimized for the specific analysis of this compound.

Infrared (IR) Spectroscopy for Vibrational Analysis of Deuterated Bonds

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. tanta.edu.eg It is a valuable tool for identifying functional groups and, in the case of isotopically labeled compounds, for confirming the presence of the isotope by observing shifts in vibrational frequencies.

The key feature in the IR spectrum of this compound that confirms deuteration is the C-D stretching vibration. The typical C-H stretching vibrations of a methoxy group occur in the region of 2850-3000 cm⁻¹. libretexts.org Due to the heavier mass of deuterium compared to hydrogen, the C-D stretching frequency is significantly lower. Based on the harmonic oscillator approximation, the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. The C-D stretching frequency is expected to be approximately 1/√2 (or ~0.71) times the C-H stretching frequency. kharagpurcollege.ac.inmsu.edu Therefore, the C-D stretching bands for the deuterated methoxy group in this compound would be expected to appear in the region of approximately 2050-2250 cm⁻¹. kharagpurcollege.ac.in

The presence of these characteristic C-D stretching bands, along with the other expected bands for the phenol structure (e.g., O-H stretch, aromatic C=C stretching, and C-O stretching), provides strong evidence for the successful synthesis and structural integrity of this compound. nih.govyoutube.com

Table 3: Characteristic IR Absorption Frequencies

Functional Group/BondTypical Wavenumber (cm⁻¹)Expected Wavenumber for Deuterated Analog (cm⁻¹)
O-H (Phenol)3200-3600 (broad)3200-3600 (broad)
C-H (Aromatic)3000-31003000-3100
C-H (Methoxy, -OCH₃)2850-3000N/A
C-D (Deuterated Methoxy, -OCD₃) N/A ~2050-2250 kharagpurcollege.ac.in
C=C (Aromatic)1450-16001450-1600
C-O (Aryl Ether)1200-12751200-1275
C-O (Phenol)1180-12601180-1260

Note: The presence of the C-D stretching band and the absence or significant reduction of the C-H methoxy stretching band are key indicators of successful deuteration.

Applications of 3 Methoxy D3 Phenol in Mechanistic and Fundamental Chemical Research

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org It is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. libretexts.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org This difference in rates primarily arises from the fact that heavier isotopes form stronger bonds and have lower zero-point vibrational energies, requiring more energy to reach the transition state. libretexts.orgprinceton.edu

Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov For deuterium (B1214612) substitution, this effect is typically significant, with kH/kD values often ranging from 2 to 8.

A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgnih.gov These effects are generally smaller than primary KIEs but provide valuable information about changes in the chemical environment or hybridization of the isotopically labeled center during the reaction. wikipedia.orgprinceton.edu For example, a change in hybridization from sp3 to sp2 often results in a normal SKIE (kH/kD > 1), whereas a change from sp2 to sp3 can lead to an inverse SKIE (kH/kD < 1). wikipedia.org

In the context of 3-Methoxy-d3-phenol, the deuterium atoms are in the methoxy (B1213986) group. Therefore, any reaction involving the cleavage of a C-D bond in this group during the rate-determining step would exhibit a primary KIE. Conversely, reactions where the methoxy group remains intact but its electronic or steric environment changes in the transition state would show a secondary KIE.

The magnitude of the KIE provides crucial clues about the structure of the transition state and the rate-determining step. A large primary KIE suggests that the bond to the isotope is significantly broken in the transition state. This information helps to distinguish between concerted and stepwise mechanisms. nih.gov

A study on the selective conversion of o-methoxyphenols to catechols using a copper(II)-ascorbic acid-dioxygen system provides a relevant example of how deuterated methoxyphenols are used. rsc.org In this research, [Me-²H₃]guaiacol (2-Methoxy-d3-phenol), an isomer of the title compound, was used as a substrate. rsc.org The study observed moderate intermolecular and intramolecular kinetic isotope effects, as detailed in the table below. rsc.org

Isotope Effect TypeObserved kH/kD Value
Intermolecular KIE1.4
Intramolecular KIE1.9
Data from a study on the related compound [Me-²H₃]guaiacol. rsc.org

These KIE values, although moderate, indicated that the C-H bond of the methoxy group is involved in the rate-limiting step of the demethylation process. rsc.org This finding supported a mechanism involving ipso-substitution at the methoxy position, likely by a hydroxyl radical species, rather than other potential pathways. rsc.org Such studies demonstrate how this compound can be employed to differentiate between possible mechanistic pathways and characterize the nature of the transition state. nih.gov

Investigation of Chemical Transformations Involving Phenolic Functional Groups

Deuterium labeling is an indispensable technique for tracing the pathways of chemical transformations. In reactions involving this compound, the deuterated methoxy group acts as a stable isotopic label. This allows researchers to follow the fate of this specific group through multi-step syntheses or metabolic pathways without altering the fundamental reactivity of the molecule.

One common transformation of methoxy phenols is demethylation to form dihydroxybenzenes (catechols or resorcinols). encyclopedia.pub For instance, the demethylation of m-methoxy phenols can be achieved by refluxing with agents like hydrogen bromide. encyclopedia.pub By using this compound as the starting material, the resulting methanol (B129727) byproduct would be deuterated (CD₃OH), confirming that the reaction proceeds via cleavage of the O-CH₃ bond rather than the Ar-O bond. This approach provides unambiguous evidence for the reaction pathway.

Similarly, in oxidative transformations, such as ozonation or reaction with hydroxyl radicals, the phenolic ring is often modified. uni-due.deresearchgate.net Using this compound allows researchers to determine if the methoxy group is also altered or cleaved during the oxidation of the aromatic ring.

Role in Understanding Reaction Stereochemistry and Regioselectivity

Isotopic labeling can help elucidate the factors that control the regioselectivity of a reaction—the preference for bond-making or -breaking at one position over others. Phenolic compounds undergo various reactions, such as electrophilic aromatic substitution, where the existing hydroxyl and methoxy groups direct incoming substituents to specific positions on the ring.

Theoretical studies on the reaction of phenol (B47542) with hydroxyl radicals have shown that addition at the ortho position is the most energetically favorable pathway, leading to catechol as the major product. researchgate.net The methoxy group in 3-methoxyphenol (B1666288) further influences this selectivity. While the electronic effects of a -OCD₃ group are nearly identical to an -OCH₃ group, subtle differences in vibrational modes could, in some highly sensitive systems, influence the product distribution. By precisely quantifying the product isomers formed from this compound versus its non-deuterated counterpart, researchers can probe for subtle isotope effects that may shed light on the electronic and steric factors governing regioselectivity. rsc.org

Computational Chemistry Approaches in Deuterium Labeling Studies (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for complementing experimental studies with isotopically labeled compounds. mdpi.comnih.gov DFT calculations can be used to model the potential energy surfaces of reactions, locate transition states, and compute vibrational frequencies for both deuterated and non-deuterated molecules. researchgate.netrsc.org

This computational approach allows for the theoretical prediction of kinetic isotope effects. By comparing the calculated KIE with the experimentally measured value, researchers can validate their proposed reaction mechanism and transition state structure. For example, DFT has been used to investigate the regioselective double oxidation of phenols and the thermochemical properties of various methoxyphenol isomers. rsc.orgresearchgate.net

Solvent Isotope Effect (SIE) Studies in Reaction Kinetics

The solvent isotope effect (SIE) is a change in reaction rate that occurs when the protic solvent (e.g., H₂O) is replaced with its deuterated counterpart (e.g., D₂O). nih.gov This effect is particularly useful for identifying reaction steps that involve proton transfer with the solvent. nih.gov

Combining substrate isotope effects (using a compound like this compound) with solvent isotope effects provides a powerful method for dissecting complex reaction mechanisms. nih.gov For instance, in a reaction involving both a C-H bond cleavage at the methoxy group and a proton transfer from the phenolic hydroxyl group, these two effects can be used to determine the timing of the steps.

By measuring the KIE of this compound in both normal and deuterated solvents, one can distinguish between different mechanistic possibilities. If the substrate KIE is independent of the solvent, it suggests that the C-H bond cleavage and the solvent-mediated proton transfer occur in separate, distinct steps. nih.gov Conversely, a change in the substrate KIE upon changing the solvent could indicate that these processes are coupled in the same transition state. nih.gov The typical magnitude of SIE for a single proton transfer from an oxygen atom provides a benchmark for these interpretations. nih.gov

Type of Proton TransferTypical Solvent Isotope Effect (kH₂O/kD₂O)
Single proton transfer from Nitrogen or Oxygen1.5 - 3.0
Single proton transfer from Sulfur~0.5 (Inverse)
General values for solvent kinetic isotope effects. nih.gov

This combined approach allows for a more detailed mapping of the reaction coordinate, clarifying the sequence and interplay of bond-breaking and bond-forming events. nih.gov

Research Applications of 3 Methoxy D3 Phenol As a Stable Isotope Labeled Internal Standard

Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision in quantitative analysis. medchemexpress.com The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched standard, such as 3-Methoxy-d3-phenol, to a sample containing the unlabeled analyte of interest (in this case, 3-methoxyphenol (B1666288) or guaiacol). medchemexpress.com This "spiked" sample is then homogenized, allowing the labeled and unlabeled compounds to equilibrate.

During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the isotopically labeled internal standard. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio, the ratio of the two signals remains constant regardless of sample loss. This allows for highly accurate quantification, as the initial concentration of the analyte can be calculated from the known amount of the added standard and the measured isotope ratio.

The implementation of IDMS using this compound typically involves the following steps:

Spiking: A precise amount of this compound is added to the sample.

Equilibration: The sample is thoroughly mixed to ensure the internal standard is evenly distributed.

Extraction and Cleanup: The analytes (both labeled and unlabeled) are extracted from the sample matrix and purified.

Analysis: The extract is analyzed by a mass spectrometry technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Quantification: The concentration of the native analyte is determined by comparing its signal intensity to that of the this compound internal standard.

Method Validation and Quality Control in Quantitative Analytical Research

The validation of an analytical method is crucial to ensure its reliability and fitness for a specific purpose. When using this compound as an internal standard, several key validation parameters are assessed to demonstrate the method's performance.

Calibration Curve Construction and Linearity Assessment

A calibration curve is constructed to establish the relationship between the concentration of the analyte and the instrumental response. In IDMS, this is typically a plot of the ratio of the analyte's response to the internal standard's response against the analyte's concentration. The use of this compound helps to ensure a linear response over a wide range of concentrations by correcting for any non-linearities that might arise from the analytical system. The linearity of the calibration curve is assessed by its correlation coefficient (r²) or coefficient of determination (R²), with values close to 1.0 indicating a strong linear relationship.

Table 1: Representative Calibration Data for the Analysis of Guaiacol using this compound as an Internal Standard

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)
1.05,23450,1230.104
5.025,87649,9870.518
10.051,09850,5431.011
25.0126,78950,2102.525
50.0252,34549,8905.058
100.0501,23450,3459.956
Correlation Coefficient (r²) 0.9998

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Precision and Accuracy Determination in Research Matrices

Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. The use of this compound significantly improves both precision and accuracy by compensating for variations in sample preparation and instrument response. Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements, while accuracy is determined by analyzing certified reference materials or by performing recovery studies in spiked matrix samples.

Table 2: Precision and Accuracy Data for the Quantification of Guaiacol in a Spiked Water Sample

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, n=6) (%)
5.04.998.04.2
20.020.4102.03.5
80.078.998.62.8

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mitigation of Matrix Effects in Complex Sample Analysis

Matrix effects are a significant challenge in quantitative analysis, especially when dealing with complex samples such as environmental extracts or food products. These effects, caused by co-eluting compounds from the sample matrix, can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.

This compound is an ideal internal standard for mitigating matrix effects because its chemical and physical properties are nearly identical to the unlabeled analyte. This means that it will experience the same ionization suppression or enhancement as the native compound. By calculating the ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively canceled out, leading to more accurate and reliable quantification.

Applications in Environmental Monitoring and Contaminant Analysis

Phenolic compounds, including guaiacol, are common environmental contaminants originating from various industrial processes and the combustion of biomass. nih.gov Accurate monitoring of these compounds in air, water, and soil is crucial for assessing environmental quality and human exposure.

This compound is used as an internal standard in methods for the determination of methoxyphenols in ambient atmospheric particulate matter, which are tracers for wood smoke. cdc.gov In a study analyzing airborne particulate matter, deuterated standards were added to samples before extraction to determine analyte recoveries. The method demonstrated good precision and low limits of quantitation, allowing for the reliable measurement of methoxyphenols at low nanogram per cubic meter levels. cdc.gov

Similarly, in the analysis of phenols in wastewater, isotope dilution GC-MS methods are employed to overcome the challenges posed by the complex sample matrix. researchgate.net The use of a deuterated internal standard like this compound ensures that the quantification of target phenols is not compromised by the presence of interfering substances.

Table 3: Recovery of Methoxyphenols from Air Particulate Matter Samples using Deuterated Internal Standards

CompoundAverage Recovery (%)Relative Standard Deviation (%)
Guaiacol955.2
4-Methylguaiacol926.1
Syringol887.5
Vanillin984.3

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Use in Food Authenticity and Traceability Research Methodologies

The determination of phenolic compounds in food products is important for quality control, authenticity assessment, and traceability. For instance, the profile of phenolic compounds in olive oil can provide information about its geographical origin and quality. mdpi.comglobalsciencebooks.info In the analysis of volatile phenols in wine, which can be indicative of smoke taint, this compound (as guaiacol-d4) has been used as an internal standard to accurately quantify guaiacol and other related compounds. nih.gov

The use of a stable isotope-labeled internal standard is critical in food analysis due to the complexity of the food matrix. It allows for the accurate quantification of trace-level compounds that contribute to the flavor, aroma, and authenticity of the product. By ensuring reliable measurements, this compound aids in the enforcement of food quality standards and the detection of fraudulent practices.

Table 4: Quantification of Guaiacol in Wine Samples using this compound Internal Standard

Wine SampleGuaiacol Concentration (µg/L)
Control Red Wine2.5
Smoke-Tainted Red Wine45.8
Control White Wine1.2
Smoke-Tainted White Wine28.3

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Despite a comprehensive search of scientific literature, no specific research applications of This compound as a stable isotope-labeled internal standard in the context of agrochemical fate and transport studies have been identified in publicly available resources.

Internal standards are crucial in analytical chemistry for the accurate quantification of target analytes. Stable isotope-labeled standards, such as deuterated compounds, are particularly valuable because their chemical and physical properties are nearly identical to their non-labeled counterparts. This similarity ensures they behave similarly during sample preparation, extraction, and analysis, allowing for precise correction of analyte losses and matrix effects.

In the realm of environmental science, understanding the fate and transport of agrochemicals is of paramount importance for assessing their environmental impact. Agrochemicals, upon application, can undergo various processes including degradation, sorption to soil particles, leaching into groundwater, and runoff into surface water bodies.

Studies on agrochemical fate and transport often employ sophisticated analytical techniques, such as chromatography coupled with mass spectrometry, to detect and quantify the parent compounds and their degradation products in complex environmental matrices like soil and water. The use of stable isotope-labeled internal standards is a common practice in these analyses to ensure data accuracy and reliability.

While deuterated analogs of various pesticides and their metabolites are frequently used for these purposes, specific research detailing the application of this compound in tracking the environmental journey of agrochemicals is not documented in the reviewed scientific literature. Therefore, no detailed research findings or data tables regarding its specific role in agrochemical fate and transport studies can be provided.

Applications in Biological and Biochemical System Research Excluding Human Clinical Data

Investigation of Metabolic Pathways

Stable isotope-labeled compounds are instrumental in the study of metabolic pathways. The known mass of 3-Methoxy-d3-phenol allows it to be distinguished from its non-labeled counterparts, enabling researchers to trace metabolic processes.

Biosynthetic Pathway Elucidation in Plant Systems

While specific studies detailing the use of this compound for elucidating biosynthetic pathways in plant systems are not prominent in publicly available literature, the principles of its application are well-established. Deuterium-labeled compounds, in general, are used to probe the formation of natural products. For instance, feeding a plant a labeled precursor and then analyzing the resulting metabolites for deuterium (B1214612) incorporation can reveal the steps of a biosynthetic pathway. Given that methoxyphenols are components of lignin (B12514952) and other plant-derived compounds, this compound could theoretically be used as a standard to quantify related intermediates in studies aimed at understanding how plants synthesize these complex structures.

Enzymatic Reaction Mechanism Studies in Vitro

In vitro studies with isolated enzymes benefit from the use of deuterated compounds to understand reaction mechanisms. The replacement of hydrogen with deuterium can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). Observing a KIE when a deuterated substrate is used can provide evidence that the breaking of a carbon-hydrogen bond at the labeled position is a rate-determining step in the enzymatic reaction.

Studies on cytochrome P450 enzymes, for example, have utilized deuterium-labeled analogues to identify metabolites and understand bioactivation mechanisms. researchgate.net While direct research citing this compound in this context is sparse, it could be employed as an internal standard in assays measuring the enzymatic modification of 3-methoxyphenol (B1666288) or similar substrates by enzymes like monooxygenases or demethylases. For example, in a hypothetical study on an O-demethylase enzyme, this compound would be added to the reaction mixture to accurately quantify the production of the non-labeled product, 1,3-dihydroxybenzene, from the substrate 3-methoxyphenol.

Tracing Molecular Fates in Non-Human Biological Samples

A primary application of this compound is to trace and quantify its non-labeled analogue, 3-methoxyphenol, in various biological matrices such as plasma, urine, or tissue homogenates from non-human subjects. After administering the compound of interest (3-methoxyphenol) to an organism, a known quantity of this compound is added to the collected samples during the extraction process.

Because the deuterated and non-deuterated forms behave almost identically during sample preparation and chromatographic separation, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. When the sample is analyzed by mass spectrometry, the two compounds are separated based on their mass-to-charge ratio. The ratio of the signal from the analyte to the signal from the internal standard allows for highly accurate quantification of the analyte, correcting for experimental variability. This stable isotope dilution method is a gold standard for quantitative analysis in metabolic research. researchgate.net

Methodological Advancements in Quantitative Metabolomics Research

Quantitative metabolomics aims to measure the concentrations of many small-molecule metabolites within a biological system. The accuracy of these measurements is paramount, and stable isotope-labeled (SIL) internal standards are crucial for achieving this. explorationpub.com However, obtaining a specific SIL internal standard for every metabolite being measured is often impractical and costly. explorationpub.com

This compound contributes to this field by serving as a reliable internal standard for the quantification of 3-methoxyphenol and structurally similar phenolic compounds. In large-scale metabolomics studies, a representative panel of SIL compounds, which could include this compound, is often used to control for analytical variance and improve the accuracy of quantification for a whole class of related metabolites. This approach, where one standard is used for a group of compounds, is a key methodological strategy in high-throughput quantitative metabolomics.

Application Area Role of this compound Technique Outcome
Metabolite Quantification Internal StandardLC-MS/MSAccurate concentration measurement of 3-methoxyphenol
Metabolic Fate Studies Tracer/StandardMass SpectrometryCorrection for analyte loss during sample processing
Method Development Reference CompoundUHPLC-HRMSValidation of quantitative analytical methods

Applications in Proteomics Research through Indirect Labeling Strategies

While this compound is not directly used for labeling proteins, its role in quantitative analysis can indirectly support proteomics research. Post-translational modifications (PTMs) of proteins, such as the addition of small molecules, can significantly alter protein function. Some of these modifications may involve phenolic moieties derived from metabolic pathways where 3-methoxyphenol is an intermediate. In such cases, quantifying the pool of available modifying molecules is important. By using this compound as an internal standard, researchers can accurately measure the concentration of endogenous 3-methoxyphenol, providing context for studies on how its availability might influence the extent of specific protein PTMs.

In Vivo Animal Studies (Pre-Clinical, Non-Human, if applicable for general principles)

In pre-clinical animal studies, understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of a compound is essential. Deuteration can sometimes alter the metabolic profile of a drug, potentially increasing its half-life by slowing its breakdown by metabolic enzymes. eurisotop.commedchemexpress.com

Although 3-methoxyphenol is primarily a metabolite and not a therapeutic drug, studies involving its exposure in animal models (e.g., toxicology or environmental exposure studies) would rely on this compound for robust bioanalysis. For example, to determine the pharmacokinetic profile of 3-methoxyphenol in rats, researchers would administer the non-labeled compound and collect blood samples over time. This compound would be added to these samples as an internal standard to ensure the accurate measurement of 3-methoxyphenol concentrations at each time point, allowing for the calculation of key pharmacokinetic parameters as shown in the table below.

Future Research Directions and Emerging Methodologies

Development of Next-Generation Deuteration Strategies for Aromatic Compounds

The synthesis of selectively deuterated compounds like 3-Methoxy-d3-phenol is a cornerstone for its application in research. Current methods for deuterating aromatic compounds include hydrogen isotope exchange (HIE) reactions, which can be catalyzed by acids, bases, or transition metals. researchgate.netrsc.orguni-rostock.de These reactions often utilize D₂O as a cost-effective deuterium (B1214612) source. researchgate.netrsc.org

Future strategies are focused on overcoming the limitations of current techniques, such as harsh reaction conditions and the need for pre-functionalized starting materials. chinesechemsoc.orggoogle.com The development of more efficient and selective catalysts, including those based on earth-abundant metals like manganese and iron, is a key area of research. rsc.orgacs.org These new catalysts aim to provide milder reaction conditions and greater functional group tolerance, which is crucial for the late-stage deuteration of complex molecules. rsc.org

Electrochemical methods are also emerging as a powerful and environmentally friendly alternative for the deuteration of aromatic halides. chinesechemsoc.orgxmu.edu.cn These techniques avoid the need for transition-metal catalysts and toxic reagents, offering a more sustainable approach to producing deuterated aromatic compounds. chinesechemsoc.org Additionally, photoredox catalysis is being explored as a novel method for deuterium incorporation. uni-rostock.de

The table below summarizes some of the key deuteration strategies being developed:

Strategy Description Advantages Challenges
Homogeneous Transition Metal Catalysis Utilizes soluble metal complexes (e.g., iridium, ruthenium, manganese) to facilitate H/D exchange. uni-rostock.dersc.orgHigh selectivity, milder conditions for some substrates.Cost of precious metals, removal of catalyst from product.
Heterogeneous Catalysis Employs solid-supported catalysts (e.g., platinum-group metals on carbon). researchgate.netEase of catalyst separation and recycling.Can require harsh conditions, potential for lower selectivity.
Electrochemical Deuteration Uses an electric current to drive the deuteration of aryl halides. chinesechemsoc.orgxmu.edu.cnAvoids transition metals and toxic reagents, high energy efficiency. chinesechemsoc.orgSubstrate scope and functional group compatibility are still under investigation.
Photoredox Catalysis Leverages light energy to initiate the deuteration process. uni-rostock.deOffers unique reactivity and selectivity.Requires specialized equipment, and reaction mechanisms can be complex.
Acid/Base Catalysis Employs strong acids or bases to promote H/D exchange on activated aromatic rings. rsc.orgSimple and inexpensive for certain substrates.Limited to electronically activated or deactivated compounds, often lacks regioselectivity.

Integration of this compound into Multi-Omics Research Platforms

In the realm of systems biology, "multi-omics" approaches that integrate data from genomics, transcriptomics, proteomics, and metabolomics are becoming increasingly important for a holistic understanding of biological systems. creative-proteomics.com Stable isotope-labeled compounds like this compound are invaluable tools in these studies, particularly in metabolomics and proteomics. medchemexpress.comlongdom.org

Deuterium-labeled internal standards are crucial for accurate quantification in mass spectrometry-based metabolomics. acs.orgresearchgate.net By adding a known amount of this compound as an internal standard, researchers can correct for variations in sample preparation and instrument response, leading to more reliable data. The use of stable isotopes is considered the gold standard for quantitative analysis in metabolomics. univie.ac.at

Future research will focus on expanding the use of deuterated standards in large-scale, high-throughput metabolomics and lipidomics studies. univie.ac.atmdpi.com The integration of data from these analyses with other omics data will provide deeper insights into metabolic pathways and their role in health and disease. creative-proteomics.com Deuterium metabolic imaging (DMI) is another emerging technique where deuterated substrates are administered and their metabolic fate is tracked in vivo, offering a powerful tool for studying metabolism in real-time. escholarship.orgnih.gov

Advancements in High-Throughput Screening with Deuterated Probes

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds. researchgate.net Deuterated molecules, including isotopically labeled probes, are playing an increasingly important role in the development of robust and sensitive HTS assays. researchgate.netnih.gov

One key application is in mass spectrometry-based HTS assays. researchgate.net For instance, a deuterated substrate can be used to monitor enzyme activity, where the formation of a deuterated product is measured by mass spectrometry. This approach avoids the use of radioactive materials and can be highly sensitive and specific. researchgate.net

Future advancements will likely involve the development of novel deuterated probes for a wider range of biological targets. The use of automated sample handling systems is also crucial for increasing the throughput and reproducibility of HTS campaigns that utilize deuterated compounds. ukri.org Furthermore, the combination of HTS with techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide valuable structural information about how small molecules interact with their protein targets. nih.govukri.org

Exploration of this compound in Material Science Research

The unique physical and chemical properties of deuterated compounds make them valuable in materials science. resolvemass.caacs.orgscielo.org.mx The replacement of hydrogen with deuterium can lead to enhanced thermal stability and altered optical and electronic properties. resolvemass.cascielo.org.mx

In polymer science, deuteration has been a powerful tool for investigating polymeric structures and dynamics using neutron scattering. acs.orgresearchgate.netsci-hub.se The difference in neutron scattering lengths between protium (B1232500) and deuterium provides a high contrast that is essential for these studies. acs.org

More recently, deuterated materials are being explored for applications in optoelectronics and photonics. scielo.org.mxacs.orggoogle.com The stronger C-D bond compared to the C-H bond can lead to more stable active layer materials in organic light-emitting diodes (OLEDs). scielo.org.mx Deuteration can also reduce absorption losses in the near-infrared region, making deuterated polymers and solvents promising for applications in optical fibers and waveguides. acs.orgisowater.comhwb.gov.inoptica.org

Future research will likely focus on the synthesis of novel deuterated polymers and organic materials with tailored properties. The incorporation of this compound or similar deuterated building blocks could lead to materials with improved performance in a variety of applications, from flexible electronics to advanced optical components.

Synergistic Applications of Deuterium Labeling with Other Isotopic Tags

The combination of deuterium labeling with other stable isotopes, such as ¹³C and ¹⁵N, offers powerful synergies for a range of analytical applications. nih.govutoronto.calucerna-chem.ch This multi-isotope labeling approach is particularly valuable in biomolecular NMR spectroscopy and mass spectrometry. longdom.orgnih.gov

In NMR studies of large proteins, uniform deuteration helps to simplify complex spectra and reduce signal overlap. nih.govutoronto.ca The strategic incorporation of ¹³C and ¹⁵N alongside deuterium allows for the use of triple-resonance experiments, which are critical for determining the three-dimensional structures of proteins. nih.gov

In mass spectrometry-based proteomics and metabolomics, using compounds labeled with multiple different isotopes can enable multi-tracer studies. mdpi.com For example, a researcher could simultaneously track the metabolic fate of a ¹³C-labeled glucose and a deuterium-labeled fatty acid in the same biological system. mdpi.com This approach provides a more comprehensive picture of metabolic fluxes and interactions.

The development of new synthetic methods for producing molecules with specific patterns of multi-isotope labeling will be crucial for advancing these applications. The ability to precisely control the isotopic composition of molecules like this compound will open up new possibilities for probing complex biological and chemical systems.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Methoxy-d3-phenol, and how can isotopic purity be ensured?

  • Methodology : this compound can be synthesized via nucleophilic aromatic substitution or etherification. For example, reacting deuterated methanol (CD3OD) with 3-hydroxyphenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) ensures selective deuteration of the methoxy group . Isotopic purity (>99% D) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Deuterated solvents (e.g., DMSO-d6) should be used in NMR analysis to avoid proton interference .

Q. How can the structural and electronic properties of this compound be characterized experimentally and computationally?

  • Methodology :
  • Experimental : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, while Fourier-transform infrared (FTIR) spectroscopy identifies O–H and C–D stretching vibrations. Gas-phase electron diffraction (GED) may complement XRD for dynamic structural analysis .
  • Computational : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like bond dissociation energies . Basis sets such as 6-311++G(d,p) are recommended for modeling deuterium effects on electronic structure .

Q. What analytical techniques are critical for assessing isotopic labeling efficiency and chemical stability of this compound?

  • Methodology :
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (M+) and isotopic distribution.
  • Liquid chromatography (LC) coupled with UV-Vis or fluorescence detectors monitors degradation under varying pH/temperature.
  • Isotope ratio mass spectrometry (IRMS) quantifies deuterium enrichment, particularly in metabolic tracing studies .

Advanced Research Questions

Q. How do computational predictions of this compound’s vibrational frequencies compare to experimental data, and what contradictions arise?

  • Methodology : DFT calculations (e.g., B3LYP/6-311++G(d,p)) often overestimate C–D stretching frequencies due to anharmonicity effects not fully captured in harmonic approximations. Experimental FTIR or Raman spectra may show deviations of 10–20 cm⁻¹. Researchers should apply scaling factors (e.g., 0.961 for B3LYP) or use post-Hartree-Fock methods like MP2 for improved agreement .

Q. What strategies resolve discrepancies between crystallographic data and computational geometry optimizations for this compound?

  • Methodology :
  • Crystallographic software (e.g., SHELXL) : Refinement against SC-XRD data with anisotropic displacement parameters accounts for thermal motion .
  • DFT-D3 corrections : Include dispersion forces to better model intermolecular interactions in the crystal lattice. Compare Hirshfeld surfaces from CrystalExplorer with computed electron density maps .

Q. How does isotopic substitution (D vs. H) in this compound affect its reactivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodology : Kinetic isotope effects (KIEs) are measured using competitive reactions between this compound and its non-deuterated analog. For nitration or bromination, deuterium at the methoxy group reduces inductive electron-donating effects, lowering reaction rates. Gas-phase experiments (e.g., ion cyclotron resonance) isolate electronic effects from solvation .

Q. What are the challenges in using this compound as an internal standard in quantitative metabolomics?

  • Methodology :
  • Matrix effects : Deuterated analogs may elute slightly earlier in LC-MS due to reduced hydrogen bonding. Use orthogonal separation (e.g., HILIC vs. reversed-phase) to mitigate .
  • Deuterium exchange : Assess stability in biological matrices (e.g., plasma) via time-course MS analysis. Preclude storage at high temperatures or acidic conditions .

Data Contradiction Analysis

Q. Conflicting reports exist on the pKa of 3-Methoxy-phenol. How does deuteration influence acidity, and how should researchers validate these measurements?

  • Resolution :
  • Experimental : Use potentiometric titration in deuterated water (D2O) to measure pKa directly. Note that glass electrode calibration in D2O requires correction (ΔpKa ≈ +0.4) .
  • Computational : Compare ΔG of deprotonation from DFT (SMD solvation model) with experimental values. Discrepancies >1 pH unit suggest inadequate solvation modeling or anharmonic zero-point energy (ZPE) contributions .

Q. Why do computational models fail to predict the solubility of this compound in polar solvents accurately?

  • Resolution :
  • Limitations : Standard DFT functionals poorly describe London dispersion in solvent-solute interactions. Use COSMO-RS or MD simulations with explicit solvent molecules .
  • Experimental validation : Measure solubility via gravimetric analysis or UV-Vis calibration curves in solvents like DMSO or acetonitrile .

Methodological Best Practices

  • Synthesis : Prioritize deuterium labeling at the methoxy group to minimize kinetic isotope effects on aromatic ring reactivity .
  • Characterization : Cross-validate computational results (DFT, MD) with multiple experimental techniques (XRD, MS, FTIR) .
  • Data reporting : Disclose isotopic purity, computational parameters (functional, basis set), and crystallographic refinement statistics (R-factor) to enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.